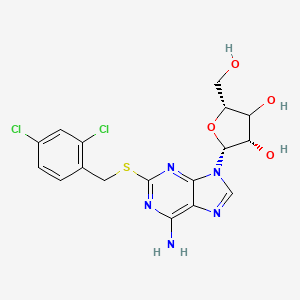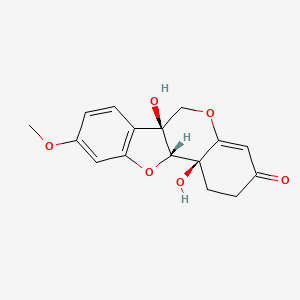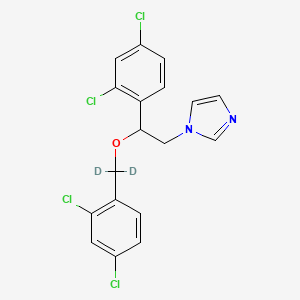
Miconazole-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Miconazole-d2 is a deuterated form of miconazole, an antifungal medication belonging to the imidazole class. This compound is used primarily in research settings to study the pharmacokinetics and metabolism of miconazole. The deuterium atoms replace hydrogen atoms in the miconazole molecule, which can help in tracing the compound in biological systems without altering its pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of miconazole-d2 involves the incorporation of deuterium atoms into the miconazole molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of miconazole can also introduce deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions or the use of deuterated starting materials. The process is optimized to ensure high yield and purity of the deuterated compound.
化学反应分析
Types of Reactions
Miconazole-d2, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Miconazole can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups.
Substitution: Substitution reactions can occur at the aromatic rings or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be analyzed using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
Miconazole-d2 is used extensively in scientific research due to its deuterated nature, which allows for detailed studies of its pharmacokinetics and metabolism. Some key applications include:
Pharmacokinetic Studies: this compound is used to trace the absorption, distribution, metabolism, and excretion of miconazole in biological systems.
Metabolic Pathway Analysis: Researchers use this compound to study the metabolic pathways and identify metabolites formed in vivo.
Drug Interaction Studies: The compound is used to investigate potential drug-drug interactions and the effects of other compounds on miconazole metabolism.
Biological Research: this compound is used in studies related to fungal infections and the development of antifungal therapies.
Industrial Applications: The compound is used in the development and testing of new formulations and delivery systems for antifungal medications.
作用机制
Miconazole-d2 exerts its antifungal effects by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to increased permeability and leakage of essential cellular components, ultimately causing cell death. The primary molecular target is the enzyme lanosterol 14α-demethylase, which is part of the cytochrome P450 family.
相似化合物的比较
Miconazole-d2 can be compared with other antifungal agents in the imidazole class, such as:
Clotrimazole: Similar to miconazole, clotrimazole inhibits ergosterol synthesis but has different pharmacokinetic properties.
Ketoconazole: Another imidazole antifungal, ketoconazole has a broader spectrum of activity but is associated with more significant side effects.
Econazole: Econazole is used primarily for topical applications and has a similar mechanism of action to miconazole.
Uniqueness
The uniqueness of this compound lies in its deuterated nature, which allows for precise tracing and analysis in research settings without altering its pharmacological effects. This makes it an invaluable tool for studying the pharmacokinetics and metabolism of miconazole.
Conclusion
This compound is a valuable compound in scientific research, offering insights into the pharmacokinetics, metabolism, and mechanism of action of miconazole. Its deuterated nature provides unique advantages in tracing and analyzing the compound in biological systems, making it an essential tool in the development of antifungal therapies and drug interaction studies.
属性
分子式 |
C18H14Cl4N2O |
|---|---|
分子量 |
418.1 g/mol |
IUPAC 名称 |
1-[2-(2,4-dichlorophenyl)-2-[dideuterio-(2,4-dichlorophenyl)methoxy]ethyl]imidazole |
InChI |
InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2/i10D2 |
InChI 键 |
BYBLEWFAAKGYCD-KBMKNGFXSA-N |
手性 SMILES |
[2H]C([2H])(C1=C(C=C(C=C1)Cl)Cl)OC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


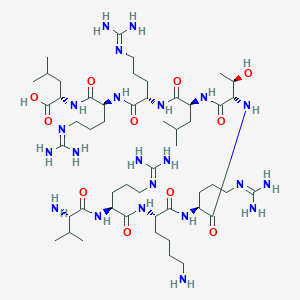
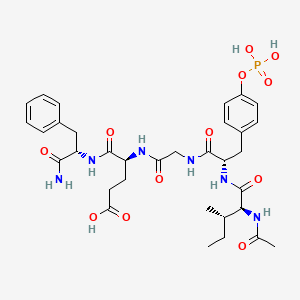
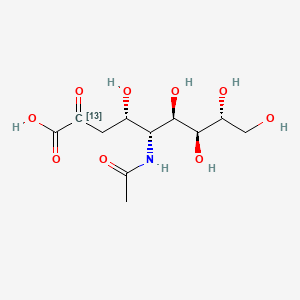
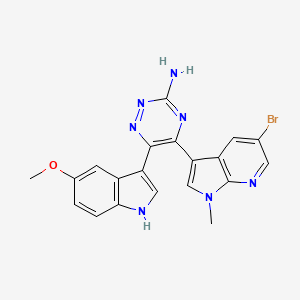


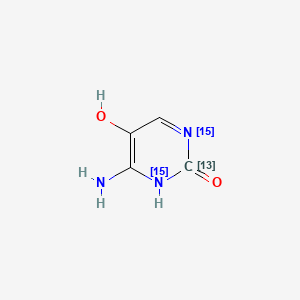
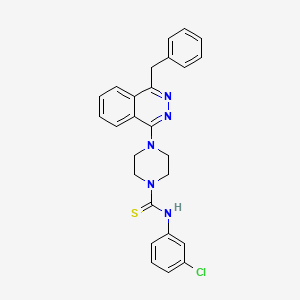
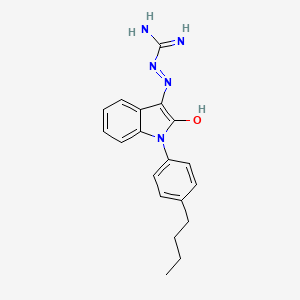
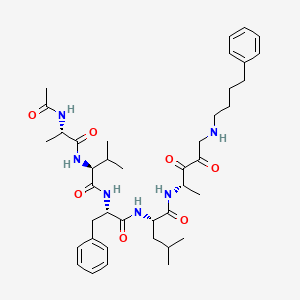
![(1R,9S,12S,15R,16E,18S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12398310.png)

